molecular formula C9H6Cl2N2O3 B15210889 3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one CAS No. 62482-23-9

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B15210889
CAS No.: 62482-23-9
M. Wt: 261.06 g/mol
InChI Key: WXIUBFFQIYGOSV-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a methoxy group attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with antimicrobial, antifungal, and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, disrupt cellular processes, or modulate receptor activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine
  • 3,5-Dichloro-1,2,4-oxadiazole
  • 2,4-Dichlorophenylhydrazine

Uniqueness

3-(2,4-Dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62482-23-9

Molecular Formula

C9H6Cl2N2O3

Molecular Weight

261.06 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-methoxy-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H6Cl2N2O3/c1-15-8-12-13(9(14)16-8)7-3-2-5(10)4-6(7)11/h2-4H,1H3

InChI Key

WXIUBFFQIYGOSV-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C(=O)O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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